REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]2[C:9](=O)[N:8]([CH3:11])[C:6](=O)[C:5]2=[CH:12][CH:13]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH3:11][N:8]1[CH2:9][C:4]2[C:5](=[CH:12][CH:13]=[C:2]([NH2:1])[CH:3]=2)[CH2:6]1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
|
2.643 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C2C(C(=O)N(C2=O)C)=CC1
|
Name
|
|
Quantity
|
1.328 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred a further 3 days at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture was refluxed for 3 hrs
|
Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
Excess LAH was destroyed by addition of water
|
Type
|
FILTRATION
|
Details
|
the mixture filtered over celite
|
Type
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CUSTOM
|
Details
|
An aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The combined organic phases were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
STIRRING
|
Details
|
The residue was stirred with HCl in MeOH
|
Type
|
CUSTOM
|
Details
|
the evaporated
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC2=CC=C(C=C2C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |